molecular formula C8H13Cl2N3O2 B2613088 Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride CAS No. 2309447-75-2

Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride

Cat. No.: B2613088
CAS No.: 2309447-75-2
M. Wt: 254.11
InChI Key: NWVUYYZMHYJCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride is a chemical compound with a complex structure and significant potential in various scientific and industrial applications. This compound is characterized by its pyrrolopyrazole core, which is a fused bicyclic system containing nitrogen atoms.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride typically involves multiple steps, starting with the formation of the pyrrolopyrazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized for efficiency and yield, often employing continuous flow chemistry to maintain consistent quality and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study biological processes. In medicine, it has potential as a therapeutic agent due to its biological activity. In industry, it can be used in the development of new materials and chemicals.

Comparison with Similar Compounds

Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

  • Pyrazole derivatives

  • Indole derivatives

These compounds share the pyrrolopyrazole core but differ in their substituents and functional groups, leading to variations in their chemical behavior and applications.

Biological Activity

Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate; dihydrochloride is a compound belonging to the pyrrole and pyrazole classes, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H17N3
  • Molecular Weight : 275.35 g/mol
  • CAS Registry Number : 104739-52-8
  • Structure : The compound features a complex structure that includes a pyrrolo-pyrazole framework, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit considerable antimicrobial effects. For instance, studies have shown that certain pyrazole derivatives demonstrate potent activity against various bacterial strains, including E. coli and S. aureus . Specifically, compounds with structural similarities to methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate have been synthesized and tested for their antibacterial properties.

CompoundActivity AgainstReference
Compound 11E. coli, S. aureus
Compound 4bBacillus subtilis, Aspergillus niger

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been highlighted in various studies. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported that specific pyrazole compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antiviral Activity

Recent investigations into the antiviral properties of pyrazole-based compounds suggest that they may inhibit viral replication. In particular, compounds similar to methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole have been evaluated for their efficacy against HIV-1 replication. These studies revealed non-toxic profiles with significant antiviral activity in a dose-dependent manner .

The biological activities of methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Pathways : Pyrazole derivatives often act as enzyme inhibitors which can disrupt metabolic pathways in pathogens.
  • Cytokine Modulation : These compounds can modulate the immune response by inhibiting cytokine production.
  • Viral Entry Inhibition : Certain derivatives may prevent viral entry into host cells or interfere with viral replication processes.

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives:

  • Study on Antimicrobial Activity :
    • A series of novel pyrazoles were synthesized and tested against multiple bacterial strains.
    • Results indicated varying degrees of efficacy, with some compounds showing significant antibacterial activity comparable to conventional antibiotics .
  • Anti-inflammatory Evaluation :
    • A specific derivative was tested for its ability to inhibit TNF-α and IL-6 production in vitro.
    • The results demonstrated promising anti-inflammatory effects that warrant further investigation for therapeutic applications .
  • Antiviral Screening :
    • Compounds were screened for their ability to inhibit HIV replication.
    • The findings suggested a potential role for these compounds in developing new antiviral therapies .

Properties

IUPAC Name

methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c1-11-6-4-9-7(8(12)13-2)5(6)3-10-11;;/h3,7,9H,4H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVUYYZMHYJCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(NC2)C(=O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.